Cas no 2135542-85-5 (Human PD-L1 inhibitor II)

Human PD-L1 inhibitor II structure
Produktname:Human PD-L1 inhibitor II
Human PD-L1 inhibitor II Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Human PD-L1 inhibitor II
- L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-α-aspartyl-L-tyrosyl-L-seryl-L-leucyl-L-α-glutamyl-L-α-glutamyl-L-leucyl-L-arginyl-L-α-glutamyl-L-lysyl-L-alanyl-L-lysyl-L-tyrosyl-L-lysine (ACI)
- 11: PN: US20230248837 SEQID: 15 claimed protein
- 15: PN: WO2023274347 SEQID: 15 claimed sequence
- 28: PN: WO2022169895 SEQID: 28 claimed protein
- CHEMBL4458745
- DA-74319
- 2135542-85-5
- AKOS040757328
- BDBM50507499
-
- Inchi: 1S/C103H151N25O30/c1-54(2)44-73(94(149)116-68(25-17-43-111-103(109)110)89(144)117-69(34-37-82(133)134)91(146)115-66(22-11-14-40-104)88(143)113-56(5)86(141)114-67(23-12-15-41-105)90(145)124-75(47-58-26-30-61(130)31-27-58)96(151)120-72(102(157)158)24-13-16-42-106)122-93(148)71(36-39-84(137)138)118-92(147)70(35-38-83(135)136)119-95(150)74(45-55(3)4)123-101(156)80(53-129)128-97(152)76(48-59-28-32-62(131)33-29-59)125-100(155)79(51-85(139)140)127-98(153)77(49-60-52-112-65-21-10-9-20-63(60)65)126-99(154)78(50-81(108)132)121-87(142)64(107)46-57-18-7-6-8-19-57/h6-10,18-21,26-33,52,54-56,64,66-80,112,129-131H,11-17,22-25,34-51,53,104-107H2,1-5H3,(H2,108,132)(H,113,143)(H,114,141)(H,115,146)(H,116,149)(H,117,144)(H,118,147)(H,119,150)(H,120,151)(H,121,142)(H,122,148)(H,123,156)(H,124,145)(H,125,155)(H,126,154)(H,127,153)(H,128,152)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H,157,158)(H4,109,110,111)/t56-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1
- InChI-Schlüssel: XXXUQIQFHGYPLZ-OHLZCOAGSA-N
- Lächelt: C(C1=CNC2C=CC=CC1=2)[C@H](NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](N)CC1C=CC=CC=1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](C(=O)N[C@H](C(=O)O)CCCCN)CC1C=CC(O)=CC=1)CC1C=CC(O)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 2219.1092233g/mol
- Monoisotopenmasse: 2218.1058685g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 33
- Anzahl der Akzeptoren für Wasserstoffbindungen: 35
- Schwere Atomanzahl: 158
- Anzahl drehbarer Bindungen: 76
- Komplexität: 4730
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 17
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 938Ų
- XLogP3: -12
Human PD-L1 inhibitor II Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-P2470-1mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 98.34% | 1mg |
¥950 | 2024-07-21 | |
MedChemExpress | HY-P2470-5mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 98.34% | 5mg |
¥2500 | 2024-07-21 | |
Ambeed | A1365865-5mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 98% | 5mg |
$385.0 | 2024-07-20 | |
TargetMol Chemicals | T39590-5mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 5mg |
¥ 1990 | 2024-07-19 | ||
Ambeed | A1365865-1mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 98% | 1mg |
$147.0 | 2024-07-20 | |
MedChemExpress | HY-P2470-10mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 98.34% | 10mg |
¥4000 | 2024-07-21 | |
Ambeed | A1365865-10mg |
Human PD-L1 inhibitor II |
2135542-85-5 | 98% | 10mg |
$616.0 | 2024-07-20 |
Human PD-L1 inhibitor II Verwandte Literatur
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
2135542-85-5 (Human PD-L1 inhibitor II) Verwandte Produkte
- 1798511-32-6(N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethoxy)benzenesulfonamide)
- 2060048-87-3(Spiro[2H-1-benzopyran-2,4'-[4H]thiopyran]-4(3H)-one, 2',3',5',6'-tetrahydro-6-nitro-, 1',1'-dioxide)
- 2229275-33-4(4-(3-bromoprop-1-en-2-yl)-1,2,3-thiadiazole)
- 1429902-65-7(4-Methoxy-4-methylcyclohexanamine)
- 2171777-38-9(2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidocyclobutyl}acetic acid)
- 898434-01-0(N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(ethylsulfanyl)benzamide)
- 1343059-55-1(methyl 2-amino-3-tert-butylbenzoate)
- 5875-49-0(Meranzin hydrate)
- 2227757-56-2((2S)-4-(1-methylpiperidin-4-yl)butan-2-amine)
- 88952-74-3(6-methyl-2-(4-methylphenyl)-4H-chromen-4-one)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:2135542-85-5)Human PD-L1 inhibitor II

Reinheit:99%/99%
Menge:5mg/10mg
Preis ($):346.0/554.0